Secretin (porcine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Secretin porcine stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and the diagnosis of gastrinoma.

Mechanism of Action

Target of Action

Secretin (porcine) is a secretin hormone that primarily targets the pancreas and stomach . It stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and gastrinoma . Secretin receptors have been identified in duct, acinar, and centroacinar cells of the pancreas, as well as in brain cells and cells of the vagus nerve .

Mode of Action

Secretin (porcine) interacts with its targets by binding to specific receptors, generally located in the basolateral domain of several cell types . These receptors belong to the G-protein-coupled receptor superfamily, along with VIP and glucagon receptors . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase, leading to the conversion of ATP to cAMP, which acts as a second messenger influencing cell functions .

Biochemical Pathways

Secretin primarily functions to regulate the pH in the duodenum, creating a more neutral environment essential for digestion . It does this by stimulating pancreatic and Brunner’s gland secretion of bicarbonate and water . In addition, secretin inhibits gastric acid secretion by inhibiting gastrin release . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .

Pharmacokinetics

Secretin has a relatively short half-life in plasma in humans (2.5-4.0 min) . It is administered intravenously, and its dosage varies depending on the indication . For example, to stimulate pancreatic secretions for the diagnosis of exocrine pancreas dysfunction, a dosage of 0.2 mcg/kg is administered over 1 minute .

Result of Action

The primary result of secretin’s action is the stimulation of pancreatic ductal cells to secrete pancreas fluid in large volumes that contain bicarbonate . This creates a more neutral (pH 6 to 8) environment in the duodenum, optimizing the function of pancreatic amylase and lipase . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .

Action Environment

The secretion of secretin is mainly stimulated by gastric acid entering the duodenal lumen . Environmental factors such as the pH level and the presence of gastric acid in the duodenum can influence the action, efficacy, and stability of secretin . In addition, secretin also plays a role in maintaining fluid balance in the body in states of elevated osmolality .

Biochemical Analysis

Biochemical Properties

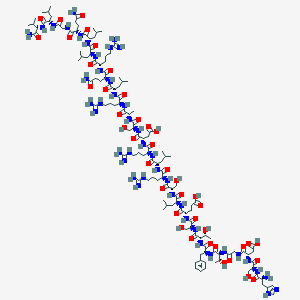

Secretin (porcine) is a 27-amino acid peptide hormone that interacts with various enzymes and proteins. Its functions are mediated by binding with a specific receptor, generally located in the basolateral domain of several cell types, which belongs to the G-protein-coupled receptor superfamily . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase with consequent conversion of ATP to cAMP, which is the second messenger influencing cell functions .

Cellular Effects

Secretin (porcine) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, secretin stimulates pancreatic and gastric secretions, which are crucial for digestion . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .

Molecular Mechanism

The mechanism of action of Secretin (porcine) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .

Metabolic Pathways

Secretin (porcine) is involved in several metabolic pathways. It plays a key role in the intestinal phase of digestion, activating pancreatic, bile duct, and Brunner gland HCO3− secretion

Biological Activity

Porcine secretin is a peptide hormone that plays a crucial role in stimulating pancreatic and gastric secretions. It is primarily utilized in clinical settings to aid in the diagnosis of pancreatic exocrine dysfunction, gastrinoma, and related conditions. This article delves into the biological activity of porcine secretin, supported by data tables, case studies, and detailed research findings.

Overview of Secretin

Secretin is a 27-amino acid peptide hormone produced by the S cells of the duodenum. It was first discovered in 1902 and has since been recognized for its significant role in regulating digestive processes. The porcine variant is particularly notable for its clinical applications due to its structural similarity to human secretin.

Porcine secretin functions by binding to specific receptors in the pancreas, stimulating the secretion of bicarbonate-rich fluid that helps neutralize gastric acid in the small intestine. This action is crucial for optimal digestive enzyme function and overall gastrointestinal health.

Pharmacological Properties

- Molecular Weight : Approximately 3055.5 Da

- Chemical Formula : C130H220N44O41

- Administration : Typically administered intravenously for diagnostic purposes.

- Half-life : Approximately 27 minutes .

- Clearance Rate : 487 ± 136 mL/minute, with a volume of distribution around 2 liters .

Clinical Applications

Porcine secretin is primarily indicated for:

- Diagnosis of Exocrine Pancreas Dysfunction : It stimulates pancreatic secretions, allowing for assessment of pancreatic function.

- Diagnosis of Gastrinoma : Increases serum gastrin levels help confirm the presence of gastrin-secreting tumors.

- Facilitating Endoscopic Procedures : Enhances visualization of the ampulla of Vater during endoscopic retrograde cholangiopancreatography (ERCP).

Data Table: Clinical Studies on Porcine Secretin

Case Studies

-

Zollinger-Ellison Syndrome Confirmation :

A randomized controlled crossover study demonstrated that both biologically-derived and synthetic porcine secretin effectively confirmed Zollinger-Ellison Syndrome through consistent increases in serum gastrin levels across all tested subjects . -

Endoscopic Visualization :

In cases where endoscopists faced challenges identifying the ampulla of Vater, administration of porcine secretin significantly improved visibility and facilitated successful procedures . -

Autism Treatment Investigation :

A double-blind placebo-controlled study involving children with autism found no evidence supporting the use of repeated doses of porcine secretin as an effective treatment, highlighting the need for further research in this area .

Biological Activity Insights

Research indicates that porcine secretin exhibits beta-sympathomimetic activity, which may have implications for its therapeutic applications beyond gastrointestinal disorders . Moreover, advancements in solid-phase synthesis have enabled the production of highly purified forms of porcine secretin, enhancing its biological activity and stability .

Scientific Research Applications

Diagnosis of Exocrine Pancreatic Dysfunction

Porcine secretin is predominantly used in testing pancreatic function. It aids in diagnosing conditions such as chronic pancreatitis and exocrine pancreatic insufficiency by stimulating pancreatic secretions during diagnostic tests.

- Secretin Stimulation Test (SST) : This test evaluates the ability of the pancreas to secrete bicarbonate in response to secretin administration. Studies have shown that both synthetic and biologic forms of secretin can accurately diagnose chronic pancreatitis with high sensitivity and specificity .

Zollinger-Ellison Syndrome

Zollinger-Ellison Syndrome (ZES) is characterized by gastrin-secreting tumors leading to excessive gastric acid production. Porcine secretin is utilized to confirm this diagnosis through stimulation tests that measure serum gastrin levels.

- Clinical Findings : Research indicates that porcine secretin effectively stimulates gastrin secretion, allowing for accurate diagnosis of ZES . In studies comparing synthetic and biologic secretins, results showed complete agreement among all agents tested .

Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (MRCP)

Secretin-enhanced MRCP is a non-invasive imaging technique that uses porcine secretin to enhance visualization of the pancreatic duct system.

- Technique : The administration of secretin leads to distention of the main pancreatic duct, improving the delineation of ductal strictures and abnormalities . This technique has proven beneficial in diagnosing conditions such as pancreas divisum and cystic neoplasms.

Therapeutic Applications

While primarily diagnostic, porcine secretin has been explored for therapeutic uses:

- Chronic Pancreatitis : Some studies suggest that secretin may alleviate symptoms associated with chronic pancreatitis by enhancing pancreatic function . However, further research is needed to establish its efficacy conclusively.

Comparative Analysis of Secretins

The following table summarizes key findings regarding different forms of secretin used in clinical practice:

| Aspect | Biologic Porcine Secretin | Synthetic Porcine Secretin | Synthetic Human Secretin |

|---|---|---|---|

| Availability | Discontinued since 1999 | Available | Available |

| Diagnostic Accuracy | High | High | High |

| Side Effects | More frequent | Fewer side effects | Fewer side effects |

| Use in SST | Yes | Yes | Yes |

| Use in ZES | Yes | Yes | Yes |

Case Studies and Research Findings

Numerous studies have validated the applications of porcine secretin:

- Pancreatic Function Testing : A study demonstrated that synthetic forms of secretin are equivalent to biologic forms in diagnosing chronic pancreatitis, with a correlation coefficient of R = 0.967 for peak bicarbonate measurements .

- Zollinger-Ellison Syndrome Confirmation : In a randomized controlled trial involving six patients with confirmed ZES, all three forms of secretin produced consistent results in stimulating gastrin release .

- Imaging Enhancements : Research on secretin-enhanced MRCP highlighted its advantages over traditional methods, showcasing improved visualization of pancreatic ductal structures and aiding surgical planning .

Properties

CAS No. |

17034-35-4 |

|---|---|

Molecular Formula |

C130H220N44O41 |

Molecular Weight |

3055.4 g/mol |

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147) |

InChI Key |

JWQZOTGHUDZFMU-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |

Key on ui other cas no. |

30632-15-6 |

sequence |

HSDGTFTSELSRLRDSARLQRLLQGLV |

Synonyms |

3-beta-Asp-secretin beta-aspartoyl(3)-secretin secretin, beta-Asp(3)- secretin, beta-aspartic acid(3)- |

Origin of Product |

United States |

Q1: Does Secretin (porcine) play a role in the cyclic AMP signaling pathway within the human colon?

A2: While Secretin (porcine) can stimulate cyclic AMP production in isolated human colonic epithelial crypts, it demonstrates significantly less potency compared to Vasoactive Intestinal Peptide (VIP). [] Studies reveal that VIP is approximately 2500 times more potent than Secretin (porcine) in stimulating adenylate cyclase activity, the enzyme responsible for cyclic AMP production, within these cells. [] This suggests that while both peptides can influence this signaling pathway, VIP plays a more prominent role in regulating intestinal function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.